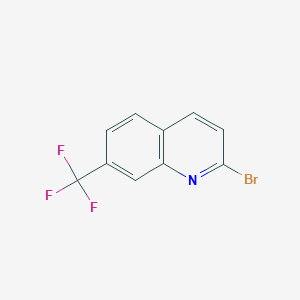

2-Bromo-7-(trifluoromethyl)quinoline

CAS No.: 1352443-02-7

Cat. No.: VC3412226

Molecular Formula: C10H5BrF3N

Molecular Weight: 276.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352443-02-7 |

|---|---|

| Molecular Formula | C10H5BrF3N |

| Molecular Weight | 276.05 g/mol |

| IUPAC Name | 2-bromo-7-(trifluoromethyl)quinoline |

| Standard InChI | InChI=1S/C10H5BrF3N/c11-9-4-2-6-1-3-7(10(12,13)14)5-8(6)15-9/h1-5H |

| Standard InChI Key | JDUVATGURQTKNJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=C1C=CC(=N2)Br)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=N2)Br)C(F)(F)F |

Introduction

Chemical Structure and Properties

Molecular Identity and Physical Characteristics

2-Bromo-7-(trifluoromethyl)quinoline belongs to the class of halogenated quinoline derivatives. Based on structural analysis and comparison with similar compounds, we can determine its fundamental properties:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₀H₅BrF₃N | Composed of carbon, hydrogen, bromine, fluorine, and nitrogen |

| Molecular Weight | 276.05 g/mol | Calculated based on atomic weights of constituents |

| CAS Number | Not specifically assigned in literature | Requires registration with Chemical Abstracts Service |

| Appearance | Likely a crystalline solid | Based on similar quinoline derivatives |

| Melting Point | Not determined | Would require experimental verification |

The molecular structure features a quinoline core (C₉H₇N) with a bromine atom at position 2 and a trifluoromethyl group (CF₃) at position 7. This arrangement creates a molecule with specific electronic and steric properties that influence its chemical behavior and potential applications .

Electronic and Structural Features

The presence of both electron-withdrawing groups (bromine and trifluoromethyl) significantly affects the electron density distribution across the quinoline ring system. The trifluoromethyl group, being strongly electron-withdrawing, reduces electron density in the aromatic ring, particularly at the 7-position. Similarly, the bromine atom at the 2-position influences reactivity patterns compared to unsubstituted quinoline .

These electronic effects have important implications for the compound's:

-

Chemical reactivity, particularly in nucleophilic and electrophilic reactions

-

Stability under various conditions

-

Potential interactions with biological systems

-

Spectroscopic properties

Synthesis Methodologies

Direct Bromination of 7-(Trifluoromethyl)quinoline

This approach would involve electrophilic aromatic substitution using a brominating agent. The reaction could proceed as follows:

-

Starting with 7-(trifluoromethyl)quinoline

-

Treatment with a brominating agent (e.g., N-bromosuccinimide or bromine)

-

Selective bromination at the 2-position due to the directing effects of the nitrogen and trifluoromethyl group

-

Purification to obtain the target compound

Alternative Approach from 2-Bromoquinoline

Another potential route could involve:

-

Starting with 2-bromoquinoline

-

Introduction of the trifluoromethyl group at the 7-position through directed functionalization

-

Optimization of reaction conditions to maximize yield and purity

Comparable synthetic methods have been documented for the preparation of 7-bromo-2-(trifluoromethyl)quinoline and other similar derivatives, suggesting feasibility for the synthesis of 2-bromo-7-(trifluoromethyl)quinoline .

Chemical Reactivity

Characteristic Reactions

Based on the reactivity patterns of similar quinoline derivatives, 2-bromo-7-(trifluoromethyl)quinoline would likely participate in several types of chemical transformations:

Nucleophilic Aromatic Substitution

The bromine atom at the 2-position, being adjacent to the electron-deficient nitrogen in the quinoline ring, would be particularly susceptible to nucleophilic displacement reactions. This reactivity is enhanced by the electron-withdrawing effect of the trifluoromethyl group, which further activates the molecule toward nucleophilic attack.

Cross-Coupling Reactions

The bromine substituent provides an excellent handle for transition metal-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura coupling with boronic acids

-

Stille coupling with organostannanes

-

Negishi coupling with organozinc compounds

-

Buchwald-Hartwig amination with amines

These reactions would enable the conversion of 2-bromo-7-(trifluoromethyl)quinoline into more complex molecular structures, making it a valuable building block for organic synthesis.

Lithiation Chemistry

Selective metal-halogen exchange at the bromine position could generate organolithium intermediates, which could subsequently react with various electrophiles to introduce new functional groups at the 2-position.

Applications in Research and Development

Medicinal Chemistry Applications

The strategic placement of bromine and trifluoromethyl groups on the quinoline scaffold creates a molecule with potential applications in drug discovery. Similar quinoline derivatives have demonstrated various biological activities, suggesting that 2-bromo-7-(trifluoromethyl)quinoline might exhibit:

-

Antimicrobial properties

-

Anticancer activity

-

Anti-inflammatory effects

-

Enzyme inhibition capabilities

The trifluoromethyl group, in particular, is known to enhance drug-like properties by increasing lipophilicity and metabolic stability, while the bromine atom provides a reactive site for further derivatization .

Comparative Analysis with Related Compounds

Structure-Property Relationships

The position-specific effects of bromine and trifluoromethyl substituents on quinoline derivatives have been studied, revealing that:

These structure-property relationships suggest that 2-bromo-7-(trifluoromethyl)quinoline would possess a distinct chemical profile compared to its isomers and related derivatives .

Analytical Characterization

Spectroscopic Properties

Based on typical patterns observed for similar compounds, 2-bromo-7-(trifluoromethyl)quinoline would likely exhibit characteristic spectroscopic features:

NMR Spectroscopy

In ¹H NMR, the compound would show characteristic aromatic proton signals, with the trifluoromethyl group causing distinctive splitting patterns due to fluorine-hydrogen coupling. The proton at C-8 would likely appear as the most downfield signal due to deshielding effects from both the quinoline nitrogen and the adjacent trifluoromethyl group .

Mass Spectrometry

Mass spectrometric analysis would reveal a molecular ion peak corresponding to the molecular weight of 276.05 g/mol, with characteristic isotope patterns due to the presence of bromine (distinctive ⁷⁹Br/⁸¹Br isotope distribution) .

Infrared Spectroscopy

IR spectroscopy would show characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group and C-Br stretching, along with typical quinoline ring modes.

Future Research Directions

Synthesis and Characterization

Priority areas for future research on 2-bromo-7-(trifluoromethyl)quinoline should include:

-

Development of efficient synthetic routes with optimal yields

-

Complete characterization of physical and spectroscopic properties

-

Investigation of crystal structure and solid-state behavior

Derivatization Studies

The reactive bromine position provides opportunities for diverse chemical transformations, including:

-

Development of compound libraries through parallel synthesis

-

Structure-activity relationship studies in biological systems

-

Creation of fluorescent probes or chemical sensors

Application Development

Potential application areas warranting investigation include:

-

Screening against diverse biological targets

-

Evaluation as building blocks for materials science

-

Assessment of catalytic properties in organic reactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume